
1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one" is a highly fluorinated organic molecule. While the specific compound is not directly mentioned in the provided papers, the research on related polyfluorinated compounds offers insights into the chemical behavior and synthesis of such complex fluorinated structures.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multi-step reactions with careful control of conditions to avoid unwanted side reactions. For instance, the synthesis of a fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of a diarylheptanoid compound was accomplished starting from 4-methoxycinnamic acid, indicating the versatility of starting materials in the synthesis of fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the presence of fluorine can affect the acidity, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where deprotonation leads to electron delocalization and a shortening of the S–N bond .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic attacks and radical reactions. For instance, hexafluorobicyclo[2,2,1]hept-2,5-diene was shown to react with sodium methoxide, leading to the formation of methoxy-substituted fluorinated compounds . Additionally, the reductive addition-elimination of decafluorocyclohepta-1,3-diene with sodium borohydride resulted in a mixture of nonafluorocyclohepta-dienes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in high thermal stability and solubility in polar organic solvents. For example, fluorinated polyimides derived from a fluorinated diamine exhibited good solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 223–225°C . The presence of fluorine also affects the acidity and reactivity of compounds, as demonstrated by the gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine .
科学的研究の応用
Synthesis and Reactivity : This compound is involved in the synthesis of various polyfluorobicyclo compounds and shows unique reactivity patterns. For example, synthetically useful carbanionic intermediates have been generated from related polyfluorobicyclo compounds, leading to the preparation of various derivatives (Brown et al., 1972, Journal of The Chemical Society-perkin Transactions 1).
Fluorocyclisation : Fluorocyclisation reactions of related compounds have led to the formation of bicyclic and tricyclic fluoroethers, indicating the potential of such compounds in creating complex molecular structures (Pustovit et al., 1997, Journal of Fluorine Chemistry).
Metal Complex Formation : Compounds in this family have been shown to react with metal carbonyls, forming various metal complexes. This highlights their potential in organometallic chemistry (Bursics et al., 1976, Journal of Fluorine Chemistry).
Poly(ionic liquid)s : They are used in the synthesis of poly(ionic liquid)s which have demonstrated fast and reversible CO2 sorption properties, suggesting applications in gas separation and storage (Mineo et al., 2012, Polymers for Advanced Technologies).
Ligand in Metal Complexes : These compounds can act as ligands in metal complexes, as demonstrated in studies involving perfluorinated diene ligands (Lentz & Patzschke, 2004, Zeitschrift für anorganische und allgemeine Chemie).
Polyfluorocompounds and Bicyclic Compounds : Studies have focused on the creation of bicyclic compounds derived from nonafluorocyclohepta dienes, illustrating the versatility of these compounds in synthesizing complex fluorinated structures (Dodsworth et al., 1984, Journal of Fluorine Chemistry).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of fluorine atoms, the addition of a hydroxyl group, and the incorporation of trifluoromethyl groups.", "Starting Materials": [ "1,1,2,2,3,3-Hexafluoropropan-2-ol", "Sodium hydroxide", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium iodide", "Potassium carbonate", "4-Heptanone" ], "Reaction": [ "Step 1: Conversion of 1,1,2,2,3,3-Hexafluoropropan-2-ol to 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone using hydrogen fluoride and trifluoromethyl iodide as reagents.", "Step 2: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone using sodium hydroxide as a reagent.", "Step 3: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one using trifluoromethyl iodide and sodium iodide as reagents in the presence of potassium carbonate as a base." ] } | |
CAS番号 |
1980008-22-7 |
分子式 |
C9H2F16O2 |
分子量 |
446.087 |
IUPAC名 |
1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H |
InChIキー |
DPPIEXSGZYVZJT-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)

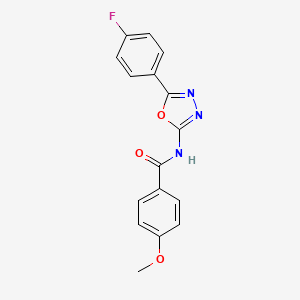

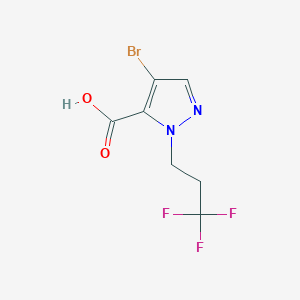
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)
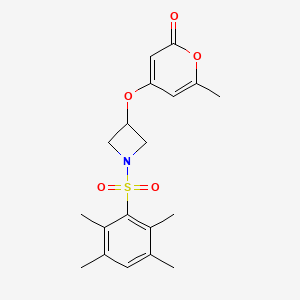
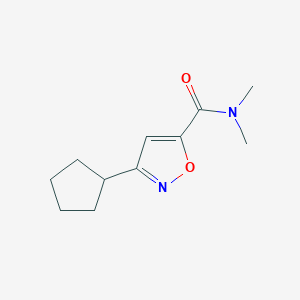
![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)
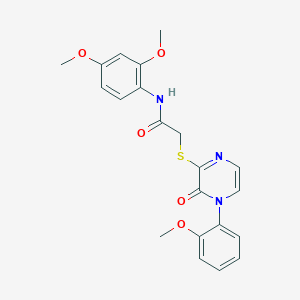



![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)